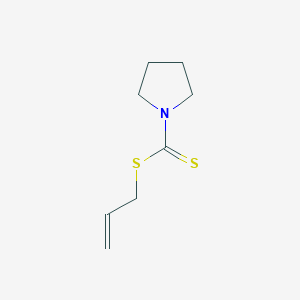

Allyl 1-pyrrolidinecarbodithioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Allyl 1-pyrrolidinecarbodithioate: is an organic compound with the molecular formula C8H13NS2. This compound is also known by other names such as pyrrolidinodithiocarbamic acid allyl ester and allyl pyrrolidinodithiocarbamate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of allyl 1-pyrrolidinecarbodithioate typically involves the reaction of pyrrolidine with carbon disulfide to form pyrrolidinecarbodithioic acid, which is then esterified with allyl bromide . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the dithiocarbamate intermediate. The esterification step is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions: Allyl 1-pyrrolidinecarbodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid

Reduction: Reduction of the compound can yield thiols or disulfides, depending on the reducing agent used

Substitution: The allyl group can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides are commonly used oxidizing agents

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions

Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions

Major Products:

Oxidation: Sulfoxides and sulfones

Reduction: Thiols and disulfides

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Chemistry: Allyl 1-pyrrolidinecarbodithioate is used as a reagent in organic synthesis, particularly in the formation of dithiocarbamate complexes .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .

Medicine: The compound has been investigated for its potential therapeutic applications, including its use as a chemotherapeutic agent for cancer treatment .

Industry: In industrial applications, this compound is used in the production of rubber chemicals and as a stabilizer in polymer formulations .

Wirkmechanismus

The mechanism of action of allyl 1-pyrrolidinecarbodithioate involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with cysteine residues, leading to the inhibition of enzyme activity . This interaction is particularly relevant in its potential use as a chemotherapeutic agent, where it can inhibit the activity of enzymes involved in cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

- Pyrrolidinecarbodithioic acid methyl ester

- Pyrrolidinecarbodithioic acid ethyl ester

- Pyrrolidinecarbodithioic acid propyl ester

Comparison: Allyl 1-pyrrolidinecarbodithioate is unique due to the presence of the allyl group, which imparts distinct chemical reactivity compared to its methyl, ethyl, and propyl counterparts . The allyl group allows for additional synthetic versatility, making it a valuable reagent in organic synthesis .

Biologische Aktivität

Allyl 1-pyrrolidinecarbodithioate, also known as pyrrolidinodithiocarbamic acid allyl ester, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C₈H₁₃NS₂

- Molecular Weight : 187.32 g/mol

- CAS Number : 701-13-3

- Purity : ≥95.0%

- Physical State : Clear liquid, very pale yellow

- Specific Gravity : 1.14 at 20°C

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit significant anti-mycobacterial activity against both planktonic and dormant cells of Mycobacterium smegmatis. The compound demonstrated inhibition of biofilm formation and was effective in dispersing preformed biofilms at sublethal doses. This property is particularly relevant in combating mycobacterial infections, which often involve biofilm-associated resistance mechanisms .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound were evaluated using an MTT assay across various cell lines. The results indicated low cytotoxicity levels, suggesting that the compound may be safe for use in therapeutic contexts when combined with other antimycobacterial agents like isoniazid or rifampicin. This combination therapy not only enhances efficacy against biofilm-encapsulated cells but also minimizes potential side effects associated with higher doses of traditional antimycobacterial drugs .

The biological activity of this compound is attributed to its ability to disrupt cellular processes in target organisms:

- Biofilm Disruption : The compound inhibits the formation of biofilms and facilitates the dispersion of established biofilms, which is crucial for treating chronic infections caused by mycobacteria.

- Synergistic Effects : When used in combination with other antibiotics, it enhances their efficacy against resistant strains by augmenting their action on biofilm-encapsulated bacteria.

Data Summary

| Activity | Effect | Reference |

|---|---|---|

| Antimycobacterial | Inhibition of M. smegmatis growth | |

| Biofilm Disruption | Inhibition and dispersion of biofilms | |

| Cytotoxicity | Low cytotoxicity across various cell lines |

Case Studies

A notable study investigated the effects of this compound in combination with isoniazid on Mycobacterium smegmatis. The findings revealed that this combination not only reduced bacterial viability significantly but also enhanced the penetration of isoniazid into biofilm structures, thereby improving treatment outcomes for chronic infections .

Eigenschaften

IUPAC Name |

prop-2-enyl pyrrolidine-1-carbodithioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS2/c1-2-7-11-8(10)9-5-3-4-6-9/h2H,1,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQCWIUHBJJDNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC(=S)N1CCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341704 |

Source

|

| Record name | Allyl 1-pyrrolidinecarbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-13-3 |

Source

|

| Record name | Allyl 1-pyrrolidinecarbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.